Fmoc-Freidinger's lactam

Description

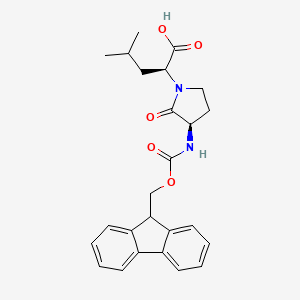

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIWMZZNSZSFPD-YADHBBJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Conformational Lock: An In-depth Technical Guide to the Discovery and Application of Freidinger's Lactam

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Flexibility and the Dawn of Conformational Constraint

In the landscape of drug discovery, peptides represent a rich source of therapeutic potential, governing a vast array of physiological processes with high specificity and potency. However, their inherent conformational flexibility presents a significant hurdle to their development as therapeutic agents. In solution, peptides exist as a dynamic ensemble of interconverting conformers, only one of which may be the "bioactive" conformation responsible for receptor binding and signal transduction. This flexibility leads to reduced receptor affinity, susceptibility to enzymatic degradation, and poor oral bioavailability, thereby limiting their clinical utility.

Recognizing this challenge, the early 1980s saw a paradigm shift in peptide chemistry towards the design of conformationally constrained analogs. The central hypothesis was that by "locking" a peptide into its bioactive conformation, one could enhance its potency, selectivity, and metabolic stability. It was within this scientific milieu that Dr. Rodger M. Freidinger and his team at Merck Sharp & Dohme Research Laboratories embarked on a journey that would lead to the discovery of a novel and powerful tool for peptide backbone modification: the Freidinger lactam.[1] This in-depth guide elucidates the history of this discovery, the technical details of its synthesis, and its pivotal role in the development of pharmacologically important agents, including somatostatin receptor modulators.

The Intellectual Genesis: From Computational Models to a Novel Chemical Scaffold

The conception of the Freidinger lactam was born from a computational exploration of cyclic hexapeptides aimed at mimicking the β-turn, a common secondary structural motif in peptides that is often crucial for molecular recognition.[2] These modeling studies revealed that a lactam-bridged dipeptide could serve as a rigid scaffold to stabilize a Type II' β-turn. This groundbreaking insight laid the foundation for a new strategy in peptidomimetic design: the incorporation of a cyclic constraint directly into the peptide backbone to enforce a desired conformation.

The initial synthetic challenge was to devise a practical and stereocontrolled method for the construction of these novel lactam-containing dipeptide surrogates. The seminal work by Freidinger, published in The Journal of Organic Chemistry in 1985, detailed an elegant solution involving the intramolecular cyclization of a methionine-containing dipeptide.[3] This approach, now a cornerstone of peptide chemistry, provided a robust and versatile route to a variety of lactam-bridged dipeptides with differing ring sizes.

Core Synthesis: The Original Freidinger Lactam Synthesis via Intramolecular Alkylation

The original synthesis of the Freidinger lactam is a testament to elegant chemical design, utilizing a readily available amino acid, methionine, as a key precursor. The strategy hinges on the conversion of the methionine thioether into a sulfonium salt, which then serves as a leaving group for an intramolecular nucleophilic attack by the preceding amide nitrogen, forming the desired lactam ring.[2][3]

Experimental Protocol: Synthesis of a Prototypical Freidinger Lactam

This protocol outlines the key steps for the synthesis of a protected γ-lactam, a common Freidinger lactam structure.

Step 1: Dipeptide Synthesis Standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies are employed to couple a protected amino acid (e.g., Boc-Pro) to a methionine methyl ester.

Step 2: Sulfonium Salt Formation The resulting dipeptide is dissolved in a suitable solvent (e.g., acetone) and treated with an alkylating agent, typically methyl iodide, to form the corresponding sulfonium salt. The reaction is generally carried out at room temperature and monitored by TLC until completion.

Step 3: Intramolecular Cyclization (Lactam Formation) The crude sulfonium salt is then subjected to base-induced cyclization. A strong base, such as sodium hydride or potassium tert-butoxide, is added to a solution of the sulfonium salt in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the amide nitrogen, which then displaces the dimethyl sulfide leaving group in an intramolecular fashion to form the γ-lactam.

Step 4: Purification The resulting lactam is then purified using standard techniques such as column chromatography on silica gel.

Original Freidinger lactam synthesis workflow.

Application in Somatostatin Modulator Design: A Conformational Key to Unlocking Potency

The peptide hormone somatostatin, a key regulator of endocrine and exocrine secretion, became an early and important target for the application of Freidinger's lactam.[4] Native somatostatin has a short biological half-life, limiting its therapeutic utility. The development of stable and potent analogs was therefore a major goal. The Freidinger lactam provided a means to stabilize the bioactive β-turn conformation believed to be essential for receptor binding.

While much of the early work focused on the development of somatostatin agonists, the conformational insights gained from these studies were instrumental in the subsequent design of somatostatin antagonists. By rigidifying the peptide backbone, the Freidinger lactam allowed for a more precise probing of the structure-activity relationships at the somatostatin receptors.

Although a direct, publicly documented application of the Freidinger lactam in a marketed somatostatin antagonist is not readily apparent from seminal literature, its conceptual impact on the design of conformationally constrained peptide ligands is undeniable. The principle of using such constraints to modulate receptor interaction from agonism to antagonism is a fundamental concept in medicinal chemistry.

Mechanism of Action: How Somatostatin Receptor Antagonism Modulates Cellular Signaling

Somatostatin exerts its effects by binding to a family of five G protein-coupled receptors (SSTR1-5).[5][6] These receptors are coupled to inhibitory G proteins (Gi/o) and their activation leads to a cascade of intracellular events that ultimately inhibit cellular processes such as hormone secretion and cell proliferation.[7]

A somatostatin receptor antagonist competitively binds to the SSTR without activating it, thereby blocking the binding of endogenous somatostatin and preventing the initiation of its downstream signaling pathways.[4][8] The key signaling pathways modulated by SSTR antagonists include:

-

Adenylate Cyclase Inhibition: By blocking the inhibitory effect of somatostatin on adenylate cyclase, antagonists can lead to an increase in intracellular cyclic AMP (cAMP) levels.[5]

-

Calcium Channel Modulation: Somatostatin typically inhibits voltage-gated calcium channels. Antagonists can reverse this inhibition, leading to an increase in calcium influx.[5]

-

Phosphatase Activation: Somatostatin can activate various protein tyrosine phosphatases (PTPs), which are involved in anti-proliferative signaling. Antagonists would block this activation.[7]

SSTR2 antagonist mechanism of action.

Quantitative Data Summary

The following table summarizes the binding affinities of native somatostatin and a representative synthetic agonist, octreotide, for the five human somatostatin receptor subtypes. This data highlights the subtype selectivity that can be achieved through structural modification, a key aspect of somatostatin analog design. While specific data for a Freidinger lactam-containing antagonist is not provided due to a lack of direct citation in the initial literature, this table serves as a reference for the receptor binding profiles that are a central focus in this field.

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | 2.5 | 0.2 | 1.0 | 5.0 | 0.8 |

| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |

Data compiled from various sources.

Conclusion and Future Directions

The discovery of the Freidinger lactam was a landmark achievement in medicinal chemistry, providing a powerful and versatile tool for the conformational constraint of peptides. Its application in the design of somatostatin analogs has been instrumental in advancing our understanding of the structure-activity relationships at the somatostatin receptors and has led to the development of clinically important therapeutics. While its direct role in the discovery of marketed somatostatin antagonists is less explicitly documented in the foundational literature, the principles established by the Freidinger lactam undoubtedly paved the way for the development of a wide range of conformationally constrained peptide modulators of G protein-coupled receptors.

Future research will likely focus on the development of novel lactam-based constraints with even greater control over peptide conformation, as well as their application to an expanded range of therapeutic targets. The legacy of the Freidinger lactam serves as a powerful reminder of the profound impact that fundamental research in synthetic and medicinal chemistry can have on the development of new medicines.

References

- Freidinger, R. M. (1989). Non-peptidal ligands for peptide receptors. Trends in Pharmacological Sciences, 10(7), 270-274.

- Patel, Y. C. (1999). Somatostatin and its receptor family. Frontiers in Neuroendocrinology, 20(3), 157-198.

- Reubi, J. C., Schär, J. C., Waser, B., Wenger, S., Heppeler, A., Schmitt, J. S., & Mäcke, H. R. (2000). Affinity profiles for human somatostatin receptor subtypes of analogues with potent in vivo antitumor activity. European Journal of Nuclear Medicine and Molecular Imaging, 27(3), 273-282.

- Lahlou, H., Guillermet, S., Hortala, M., Vernejoul, F., Pyronnet, S., Bousquet, C., & Susini, C. (2004). Molecular signaling of somatostatin receptors. Annals of the New York Academy of Sciences, 1014(1), 121-131.

- Veber, D. F., & Freidinger, R. M. (1985). The design of metabolically-stable peptide analogs. Trends in Neurosciences, 8(9), 392-396.

- Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658.

- Janecka, A., Zubrzycka, M., & Janecki, T. (2001). Somatostatin analogs. Current Medicinal Chemistry, 8(8), 917-933.

- Strosberg, J. R. (2013). Somatostatin and its analogues in the treatment of neuroendocrine tumors. Current Opinion in Endocrinology, Diabetes and Obesity, 20(1), 37-43.

- Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104-109.

- Olias, G., Viollet, C., Kusserow, H., Epelbaum, J., & Meyerhof, W. (2004). Regulation and function of somatostatin receptors. Journal of Neurochemistry, 89(5), 1057-1091.

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

The "Freidinger Lactam": A Foundational Tool in Peptidomimetic Design

An In-depth Technical Guide on the Core Contributions of Rodger Freidinger

Abstract: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolysis. The introduction of conformational constraints is a key strategy in peptidomimetic drug design to overcome these limitations. In the early 1980s, a team at Merck led by Rodger Freidinger developed a seminal approach to induce a specific, bioactive conformation in peptides through the synthesis of lactam-bridged dipeptides.[1] These structures, now widely known as "Freidinger Lactams," specifically α-amino γ-lactams (Agl), serve to stabilize Type II' β-turns, a common motif in receptor-binding peptides.[2][3] This guide provides a technical overview of the original Freidinger lactam synthesis, the scientific rationale behind its design, and its profound impact on the development of conformationally constrained therapeutics.

Introduction: The Challenge of Peptide Conformational Flexibility

Peptides as Therapeutic Agents: Promise and Pitfalls

Peptides are central to a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic application is often compromised by inherent weaknesses, including poor metabolic stability due to enzymatic degradation and unfavorable pharmacokinetic profiles.[3] A primary reason for these challenges is their conformational flexibility; in solution, peptides exist as an equilibrium of multiple conformers, most of which are not biologically active.[1]

The Concept of the "Bioactive Conformation"

For a peptide to bind to its target receptor and elicit a biological response, it must adopt a specific three-dimensional structure known as the "bioactive conformation."[1] The energy required to transition from a random coil to this specific conformation can present a significant entropic barrier to binding. Consequently, much of the peptide concentration in the body is in a non-binding, inactive state.

Rationale for Conformational Constraint in Peptidomimetics

The core principle of peptidomimetic design is to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. By introducing rigid structural elements, chemists can "lock" a peptide into its bioactive conformation.[3][4] This pre-organization reduces the entropic penalty of binding, potentially leading to enhanced potency and receptor selectivity.[4] Furthermore, the unnatural amino acid surrogates used to create these constraints often confer resistance to proteolytic enzymes, thereby increasing the molecule's in vivo half-life.

The Advent of the Freidinger Lactam: A Paradigm Shift

Development at Merck: A Computationally-Driven Approach

In the early 1980s, Rodger Freidinger's computational and synthetic work at Merck marked a milestone in the design of constrained peptides.[1][2][5] The research aimed to develop a general method for creating conformationally restricted dipeptide surrogates that could be readily incorporated into larger peptide sequences.

Defining the Freidinger Lactam: An α-Amino-γ-Lactam (Agl) Bridged Dipeptide

The structure that emerged from this research is the Freidinger lactam, an amino-γ-lactam (Agl) bridged dipeptide.[2][6] This moiety replaces two adjacent amino acid residues in a peptide sequence with a cyclic structure, effectively constraining the backbone topology. This constraint limits the accessible conformational space for the ψ1 and ω1 dihedral angles.[2][5]

The Structural Impact: Stabilization of Type II' β-Turns

The primary structural consequence of incorporating a Freidinger lactam is the stabilization of a Type II' β-turn.[2][3] β-turns are critical secondary structures involved in the receptor recognition of many peptide hormones and neurotransmitters. By enforcing this specific turn, the lactam orients the flanking amino acid side chains in a manner that can mimic the bioactive conformation of the parent peptide, leading to enhanced biological activity.[3][7]

The Original Freidinger Lactam Synthesis: A Mechanistic Deep Dive

Core Strategy: Intramolecular Cyclization of Methionine-Containing Dipeptides

The original and most recognized synthesis of Freidinger lactams relies on a clever intramolecular cyclization strategy using a methionine-containing dipeptide as the precursor.[2][5] The choice of methionine is the cornerstone of this method, as its thioether side chain can be converted into an excellent leaving group to facilitate the ring-closing reaction.

Step-by-Step Protocol

The synthesis is a multi-step process that validates its design through a logical and efficient sequence.

-

Precursor Synthesis: A protected dipeptide containing methionine at the i position (e.g., Boc-Xaa-Met-OR) is synthesized using standard peptide coupling techniques.

-

Thioether Activation: The methionine thioether is activated by alkylation, most commonly with methyl iodide, to form a dimethylsulfonium salt. This conversion is critical as it transforms the neutral side chain into a highly effective leaving group.[2]

-

Base-Induced Cyclization: The peptide backbone amide is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting amide anion acts as an intramolecular nucleophile, attacking the γ-carbon of the activated methionine side chain and displacing the dimethyl sulfide leaving group.[2] This proceeds via a favorable 5-exo-tet cyclization pathway to yield the protected γ-lactam ring.[2]

Causality and Rationale: Why Methionine?

The genius of this experimental design lies in the selection of methionine. The sulfur atom of the thioether side chain is nucleophilic and readily attacks the electrophilic methyl iodide. The resulting sulfonium salt is an exceptional leaving group, making the subsequent intramolecular nucleophilic substitution efficient. This allows for the selective formation of the five-membered lactam ring under conditions that, while harsh, are effective for this transformation.

Visualization of the Synthetic Pathway

Caption: Contrasting the original vs. modern lactam synthesis workflows.

Conclusion: The Enduring Legacy of the Freidinger Lactam

Rodger Freidinger's development of the lactam-bridged dipeptide was a pivotal contribution to medicinal chemistry and drug design. It provided a robust and rational method for enforcing conformational constraint, transforming the way scientists approached the challenge of converting flexible peptides into potent, stable therapeutics. The "Freidinger Lactam" remains a fundamental tool in the peptidomimetic chemist's arsenal, and the principles behind its design continue to influence the development of novel constrained peptides and other therapeutic modalities.

References

-

Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. PMC - NIH. [Link]

-

The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. [Link]

-

Roger FREIDINGER | Research profile. ResearchGate. [Link]

-

Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. ResearchGate. [Link]

-

A novel route to synthesize Freidinger lactams by micowave irradiation. PubMed. [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. [Link]

-

Synthesis and application of β-amino γ-lactams in the study of interleukin-1 and cluster of differentiation-36 receptors modulating peptides. Sciforum. [Link]

-

Design and synthesis of novel bioactive peptides and peptidomimetics. PubMed. [Link]

-

Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams. PubMed. [Link]

-

Conformationally restricted peptides as tools in opioid receptor studies. PubMed. [Link]

-

Cholecystokinin antagonists. Synthesis and biological evaluation of 3-substituted 1,4-benzodiazepin-2-amines. PubMed. [Link]

-

Cholecystokinin antagonists. Synthesis of asperlicin analogues with improved potency and water solubility. PubMed. [Link]

-

Cholecystokinin and gastrin antagonists. PubMed. [Link]

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Post-Translational Backbone Engineering through Selenomethionine-Mediated Incorporation of Freidinger Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to the Synthesis of Fmoc-Freidinger's Lactam

Introduction: The Significance of Constrained Peptides

In the landscape of modern drug discovery and chemical biology, peptidomimetics stand out as a pivotal class of molecules. They offer a strategic approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among the various strategies to imbue peptides with drug-like properties, the introduction of conformational constraints is paramount. The Freidinger lactam, a γ-lactam-bridged dipeptide analogue, is a quintessential example of such a constraint.[1] It serves as a rigid scaffold that mimics the β-turn secondary structure frequently found in biologically active peptides and proteins. This guide provides an in-depth, field-proven methodology for the synthesis of the N-terminally Fmoc-protected Freidinger's lactam, a key building block for solid-phase peptide synthesis (SPPS).

The Fmoc-Freidinger's lactam building block is a valuable tool for researchers aiming to design novel therapeutics by stabilizing bioactive conformations of peptide ligands.[1] Its incorporation into a peptide sequence can lead to enhanced receptor affinity, increased enzymatic resistance, and improved pharmacokinetic profiles. This guide is structured to provide not just a protocol, but a causal understanding of the synthetic strategy, empowering researchers to troubleshoot and adapt the methodology to their specific needs.

Strategic Overview of the Synthesis

The synthesis of the Fmoc-Freidinger's lactam, specifically the Gly-Val dipeptide mimic, is a multi-step process that begins with commercially available, orthogonally protected amino acids. The core of the strategy lies in the formation of a linear dipeptide precursor, followed by a crucial intramolecular cyclization to form the characteristic γ-lactam ring.

The chosen synthetic route is a solution-phase approach, which offers excellent control over reaction conditions and facilitates purification of intermediates, ensuring the high purity of the final building block. The key steps are:

-

Preparation of L-Valine Methyl Ester Hydrochloride: Esterification of the C-terminus of L-valine to protect it during the subsequent amide coupling reaction.

-

Amide Coupling: Formation of the linear dipeptide precursor by coupling Fmoc-L-aspartic acid β-tert-butyl ester with L-valine methyl ester.

-

Intramolecular Cyclization and Deprotection: Selective deprotection of the β-carboxyl group of the aspartic acid residue followed by an intramolecular aminolysis to form the γ-lactam ring.

This strategic approach leverages the well-established Fmoc/tBu orthogonal protection scheme, which is a cornerstone of modern peptide chemistry.[2]

Caption: Overall synthetic workflow for Fmoc-Freidinger's lactam.

Part 1: Synthesis of Precursors

Preparation of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

The initial step involves the protection of the carboxylic acid of L-valine as a methyl ester. This prevents its participation in the subsequent amide bond formation. The Fischer-Speier esterification using thionyl chloride in methanol is a highly efficient and scalable method for this transformation.[3][4][5]

Mechanism Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid of L-valine, activating it towards nucleophilic attack by methanol. The reaction proceeds to yield the methyl ester, and the hydrochloride salt is formed in situ.

Experimental Protocol: H-Val-OMe·HCl

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-valine (1.0 eq) in anhydrous methanol (10-15 mL per gram of valine).

-

Reagent Addition: Cool the suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 0 °C.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TCC) until the starting material is consumed.

-

Work-up and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is triturated with cold diethyl ether, filtered, and washed with more diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the white crystalline product, H-Val-OMe·HCl, under vacuum over P₂O₅.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| H-Val-OMe·HCl | C₆H₁₄ClNO₂ | 167.63 | >95% |

Part 2: Assembly of the Linear Dipeptide Precursor

Coupling of Fmoc-Asp(OtBu)-OH with H-Val-OMe·HCl

With both amino acid precursors in hand, the next step is the formation of the peptide bond to yield the linear dipeptide, Fmoc-Asp(OtBu)-Val-OMe. The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a robust and widely adopted method for minimizing racemization and improving coupling efficiency.[6][7][8]

Mechanism of EDC/HOBt Coupling:

-

Activation of Carboxylic Acid: The carboxylic acid of Fmoc-Asp(OtBu)-OH reacts with EDC to form a highly reactive O-acylisourea intermediate.[9][10]

-

Formation of HOBt Ester: The O-acylisourea intermediate can be susceptible to side reactions, including the formation of an N-acylurea byproduct. HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and is a potent acylating agent.[11]

-

Nucleophilic Attack by Amine: The free amino group of H-Val-OMe attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[9]

Caption: EDC/HOBt mediated amide coupling mechanism.

Experimental Protocol: Fmoc-Asp(OtBu)-Val-OMe

-

Reaction Setup: Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). In a separate flask, suspend H-Val-OMe·HCl (1.1 eq) in DMF and add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride and liberate the free amine.

-

Coupling Reaction: Cool the Fmoc-Asp(OtBu)-OH/HOBt solution to 0 °C. Add EDC·HCl (1.2 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid. Add the solution of H-Val-OMe to the activated ester solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 3: Intramolecular Cyclization to Form the Freidinger's Lactam

This is the pivotal step where the linear dipeptide is transformed into the constrained cyclic structure. The process involves two key stages: selective deprotection of the aspartic acid side chain and subsequent base-mediated intramolecular cyclization.

Selective Deprotection of the tert-Butyl Ester

The tert-butyl protecting group on the β-carboxyl of the aspartic acid residue is labile to strong acids, such as trifluoroacetic acid (TFA). This allows for its selective removal without affecting the Fmoc protecting group or the methyl ester at the C-terminus.

Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve the purified dipeptide, Fmoc-Asp(OtBu)-Val-OMe, in dichloromethane (DCM).

-

Deprotection: Add a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual TFA. The resulting product is the corresponding carboxylic acid, which is typically used in the next step without further purification.

Intramolecular Lactamization

The final ring-closing step is an intramolecular aminolysis. The free carboxyl group of the aspartic acid side chain is activated, and the amide nitrogen of the valine residue acts as the nucleophile, attacking the activated carboxyl group to form the five-membered γ-lactam ring.

Mechanism Insight: The cyclization is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity. The reaction is an example of an intramolecular nucleophilic acyl substitution. The formation of a five-membered ring is entropically favored.[12]

Experimental Protocol: Cyclization

-

Reaction Setup: Dissolve the deprotected dipeptide from the previous step in a suitable solvent such as DMF or DCM.

-

Cyclization: Add a coupling agent such as EDC/HOBt or HATU/DIPEA to activate the side-chain carboxylic acid. Alternatively, a milder base can be used to promote the direct cyclization of the free acid, although this may require elevated temperatures.

-

Reaction Progression: Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as monitored by HPLC.

-

Work-up and Purification: After the reaction is complete, the work-up procedure is similar to the amide coupling step. The crude product is purified by flash chromatography or preparative HPLC to yield the pure Fmoc-Freidinger's lactam.

Characterization of Fmoc-Freidinger's Lactam

Rigorous characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the Fmoc group, the valine side chain (isopropyl group), and the protons of the lactam ring. The chemical shifts and coupling constants will be indicative of the constrained cyclic structure. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the lactam and the carboxylic acid, as well as the carbons of the Fmoc group and the amino acid side chains. |

| HPLC | A single major peak indicating high purity. The retention time will be specific to the compound and the HPLC conditions used. |

| Mass Spectrometry (ESI-MS) | The molecular ion peak corresponding to the calculated mass of the Fmoc-Freidinger's lactam (C₂₅H₂₈N₂O₅, MW: 436.51). |

Challenges and Considerations: Aspartimide Formation

A common side reaction in syntheses involving aspartic acid is the formation of aspartimide.[13][14][15] This occurs through the intramolecular cyclization of the aspartyl residue involving the backbone amide nitrogen. This side reaction is particularly prevalent under basic conditions, such as those used for Fmoc deprotection in SPPS. In the context of this solution-phase synthesis, careful control of the reaction conditions during the cyclization step is crucial to minimize this and other potential side reactions. The use of bulky side-chain protecting groups or optimized coupling reagents can mitigate this issue.[15]

Conclusion

The synthesis of the Fmoc-Freidinger's lactam building block is a well-defined process that provides access to a powerful tool for peptidomimetic design. The solution-phase strategy outlined in this guide offers a high degree of control and yields a product of high purity, suitable for incorporation into complex peptide structures via solid-phase synthesis. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

-

A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, [Link]

-

Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, [Link]

-

Fmoc / t-Bu Solid Phase Synthesis. Sunresin, [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate, [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, [Link]

- Preparation method of L-valine methyl ester hydrochloride.

-

Coupling Reagents. Aapptec Peptides, [Link]

-

Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC, [Link]

-

Preparation method of L-valine methyl ester hydrochloride. Eureka | Patsnap, [Link]

-

The synthesis and study of side-chain lactam-bridged peptides. PubMed, [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis, [Link]

-

Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI, [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry, [Link]

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate, [Link]

-

Z-L-Phg-Val-OMe. Organic Syntheses, [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, [Link]

-

Intramolecular reaction. Wikipedia, [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library, [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI, [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate, [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Synthetic Chemicals, [Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC, [Link]

-

Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry, [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. mdpi.com [mdpi.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

Unlocking Bioactive Conformations: The Mechanism of β-Turn Induction by Freidinger's Lactam

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide science and drug design, controlling molecular conformation is paramount to achieving desired biological activity and enhancing pharmacokinetic profiles. Peptides in solution are notoriously flexible, existing as an ensemble of conformers, which often complicates their direct use as therapeutics.[1] The introduction of conformational constraints is a powerful strategy to lock a peptide into its bioactive shape, thereby increasing receptor affinity, specificity, and metabolic stability.[2][3] Among the most successful and widely adopted tools for this purpose is the Freidinger lactam, a cyclic dipeptide surrogate developed in the early 1980s.[1][2] This guide provides a comprehensive technical overview of the Freidinger lactam, delving into the precise stereochemical and energetic principles that govern its potent ability to induce and stabilize β-turn secondary structures—a critical recognition motif in countless biological processes.[4]

The Strategic Importance of the β-Turn

The β-turn is a fundamental secondary structure motif where the polypeptide chain reverses its direction.[5] Comprising four amino acid residues (denoted i to i+3), this compact fold is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[5][6] These turns are not merely passive linkers; they are frequently located on the surfaces of proteins and peptides, playing a direct role in molecular recognition events, such as peptide-receptor and protein-protein interactions.[4][7]

Given their functional significance, β-turns represent prime targets for peptidomimetic design. A molecule that can effectively mimic a β-turn can replicate the critical spatial arrangement of amino acid side chains required for biological activity, while often overcoming the inherent liabilities of natural peptides, such as poor bioavailability and rapid degradation.[4]

Classification of β-Turns

β-turns are categorized into several types based on the backbone dihedral angles (φ, ψ) of the central two residues (i+1 and i+2).[6][8] This geometric variation dictates the orientation of the side chains and the overall shape of the turn. The most common types are I, II, and their reverse counterparts, I' and II'.

| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

| Type I | -60° | -30° | -90° | 0° |

| Type II | -60° | 120° | 80° | 0° |

| Type I' | 60° | 30° | 90° | 0° |

| Type II' | 60° | -120° | -80° | 0° |

| Table 1: Idealized Dihedral Angles for Common β-Turn Types. These angles define the geometry of the turn and the spatial orientation of the side chains. Data sourced from foundational protein structure analyses.[6][8] |

The Freidinger Lactam: A Masterful Conformational Lock

The Freidinger lactam is a lactam-bridged dipeptide, most commonly a γ-lactam (5-membered ring), that replaces the i+1 and i+2 residues of a β-turn.[9] Its genius lies in its rigid, cyclic structure, which severely restricts the conformational freedom of the peptide backbone.[10] This pre-organization significantly lowers the entropic penalty of binding to a receptor, as the peptide does not need to "freeze" into the correct shape from a disordered state.

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. sci-hub.st [sci-hub.st]

- 4. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of helix capping and β-turn motifs from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Peptidomimetics Utilizing Fmoc-Freidinger's Lactam

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Structural Control in Peptide Drug Design

The therapeutic landscape is increasingly shaped by our ability to rationally design molecules that interact with biological systems with high precision and efficacy. Peptides, as natural ligands, offer an unparalleled starting point for drug discovery due to their inherent potency and selectivity. However, their translation into viable therapeutics is often thwarted by poor metabolic stability and low bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of peptides, provide a powerful strategy to overcome these limitations. At the heart of successful peptidomimetic design lies the principle of conformational constraint – the deliberate restriction of a molecule's flexibility to favor its bioactive conformation. This guide provides a deep dive into one of the most elegant and effective tools for achieving this: the Fmoc-Freidinger's lactam. As a senior application scientist, my aim is to not only present the theoretical underpinnings but also to provide actionable, field-proven insights and protocols to empower your research and development endeavors.

The Rationale for Peptidomimetics: Beyond Nature's Blueprint

Peptides are the language of intercellular communication, orchestrating a vast array of physiological processes. Their therapeutic potential is immense, yet their inherent liabilities as drugs are significant. These include:

-

Metabolic Instability: Peptides are rapidly degraded by proteases in the body, leading to short half-lives.

-

Poor Oral Bioavailability: The polar nature and high molecular weight of most peptides hinder their absorption across the gastrointestinal tract.

-

Rapid Clearance: Peptides are often quickly eliminated from circulation by the kidneys and liver.

-

Conformational Flexibility: In solution, peptides exist as an ensemble of different conformations, only one of which may be the bioactive form. This conformational entropy can lead to a decrease in binding affinity for their target receptor.

Peptidomimetic chemistry seeks to address these challenges by creating novel structures that retain the desirable biological activity of a parent peptide while possessing improved drug-like properties. A key strategy in this endeavor is the introduction of conformational constraints, which can be achieved through various methods such as cyclization, the incorporation of non-natural amino acids, or the use of dipeptide mimetics.[1][2]

Fmoc-Freidinger's Lactam: A Masterkey for Inducing β-Turns

The Freidinger lactam, a γ-lactam-containing dipeptide mimic, is a cornerstone of peptidomimetic design for its ability to induce and stabilize β-turns.[3][4] β-turns are secondary structures composed of four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are critical components of many biologically active peptides, often mediating the key interactions with their receptors.

By incorporating a Freidinger's lactam into a peptide sequence, the backbone is locked into a rigid conformation that closely mimics a natural β-turn. This pre-organization of the peptide into its bioactive conformation can lead to several significant advantages:

-

Enhanced Receptor Binding Affinity: By reducing the entropic penalty of binding, the lactam-constrained peptide can exhibit significantly higher affinity for its target.

-

Increased Metabolic Stability: The rigid, non-natural structure of the lactam can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.

-

Improved Selectivity: By presenting a more defined and rigid pharmacophore, the lactam-containing peptide may exhibit improved selectivity for its intended target over other receptors.

Diagram 1: Structure of Fmoc-Freidinger's Lactam

Caption: Chemical structure of Fmoc-Freidinger's lactam, a dipeptide mimetic.

Synthesis of Fmoc-Freidinger's Lactam: A Conceptual Workflow

Diagram 2: Conceptual Synthesis Workflow for Fmoc-Freidinger's Lactam

Caption: A conceptual workflow for the synthesis of Fmoc-Freidinger's lactam.

Experimental Causality:

-

Starting Material Selection: The synthesis typically commences with a suitably protected aspartic acid derivative, for instance, one where the side-chain carboxyl group is esterified to prevent its participation in the initial peptide coupling.

-

Peptide Coupling: This derivative is then coupled to a C-terminally protected amino acid using standard peptide coupling reagents. The choice of coupling reagent is critical to ensure high yield and minimize racemization.

-

Orthogonal Deprotection: A key aspect of the strategy is the use of orthogonal protecting groups. This allows for the selective removal of the N-terminal protecting group of the dipeptide without affecting the other protecting groups.

-

Intramolecular Cyclization: The newly exposed free amine is then able to undergo an intramolecular nucleophilic attack on the side-chain ester of the aspartic acid residue, forming the characteristic γ-lactam ring. This step is typically mediated by a base.

-

Saponification: The C-terminal ester is then saponified to the free carboxylic acid.

-

Fmoc Protection: Finally, the N-terminal amine of the cyclized dipeptide is protected with the Fmoc group, rendering it ready for use in solid-phase peptide synthesis.

Incorporation into Peptides: A Detailed SPPS Protocol

The true utility of Fmoc-Freidinger's lactam lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. As a dipeptide mimic, it is introduced in a single coupling step.

Diagram 3: SPPS Workflow for Peptide Elongation

Caption: A typical cycle for solid-phase peptide synthesis (SPPS).

Step-by-Step Experimental Protocol for Incorporation:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then repeat with a fresh portion of the piperidine solution for 10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-Freidinger's Lactam:

-

In a separate vial, dissolve Fmoc-Freidinger's lactam (3 equivalents relative to resin loading), a suitable coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

-

Immediately add the activated lactam solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the sterically hindered nature of the lactam.

-

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Chain Elongation: Continue with the standard SPPS cycles of deprotection, washing, and coupling for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for hindered couplings, but can cause racemization of sensitive amino acids. |

| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A widely used and effective coupling reagent. |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Another powerful coupling reagent, particularly useful for difficult couplings. |

| COMU | ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). A newer generation coupling reagent with high efficiency and improved safety profile. |

Biophysical Characterization: Validating the Conformational Constraint

The successful incorporation of a Freidinger's lactam should impose a distinct β-turn conformation on the peptide. It is crucial to experimentally verify this structural feature using biophysical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the three-dimensional structure of peptides in solution. The presence of specific short-range proton-proton distances, such as a strong NOE between the amide proton of residue i+2 and the α-proton of residue i+1, is a hallmark of a β-turn.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of peptides. While the CD spectra of β-turns can be complex and varied, a peptide containing a well-defined β-turn induced by a Freidinger's lactam will exhibit a characteristic CD spectrum that is distinct from that of a random coil or other secondary structures.[5][6]

Conclusion and Future Directions

The Fmoc-Freidinger's lactam is a testament to the power of rational design in medicinal chemistry. It provides a robust and reliable method for inducing conformational constraint, thereby transforming flexible and labile peptides into structured, stable, and often more potent peptidomimetics. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage this powerful tool in their own drug discovery and development efforts.

The field of peptidomimetics is continually evolving. Future research will undoubtedly focus on the development of novel lactam-based and other scaffolding strategies to access an even greater diversity of constrained topologies. The combination of these advanced building blocks with other peptidomimetic modifications, such as backbone N-methylation and the incorporation of peptoid residues, will continue to push the boundaries of what is possible in the design of next-generation peptide-based therapeutics.

References

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for the design of novel therapeutics. Current opinion in chemical biology, 12(3), 292–299. [Link]

-

Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

-

Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656–658. [Link]

-

Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current medicinal chemistry, 13(13), 1525–1556. [Link]

-

Woody, R. W. (1995). Circular dichroism. Methods in enzymology, 246, 34-71. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]

- 6. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of Fmoc-Freidinger's Lactam

Foreword: The Rationale for Conformational Constraint

In the landscape of rational drug design and peptide science, the inherent flexibility of linear peptides presents a significant hurdle. A peptide in solution exists not as a single, static structure, but as a dynamic equilibrium of conformers. This conformational promiscuity often leads to reduced receptor affinity and selectivity, as only a fraction of the peptide molecules assumes the specific three-dimensional shape—the bioactive conformation—required for potent biological activity. The Freidinger lactam, a γ-lactam-bridged dipeptide mimetic, was a landmark development in addressing this challenge.[1][2] By cyclizing the backbone, it introduces a rigid constraint, effectively locking the peptide into a specific, predictable turn structure. This guide focuses on the N-terminally protected version, N-Fmoc-Freidinger's lactam, a crucial building block for incorporating these constrained dipeptides into larger sequences using modern Solid-Phase Peptide Synthesis (SPPS).[] Understanding its spectroscopic signature is paramount for any researcher aiming to verify its successful synthesis and purity before its application in constructing complex peptidomimetics.

This document serves as a comprehensive technical resource for researchers, providing both the theoretical underpinnings and practical protocols for the complete spectroscopic characterization of N-Fmoc-Freidinger's lactam (CAS 957507-85-6).[4][5]

Molecular Identity and Structure

N-Fmoc-Freidinger's lactam is a conformationally restricted dipeptide mimetic of Gly-Val.[4] The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile handle for SPPS, while the γ-lactam ring enforces a rigid turn conformation.[6][7]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid | [8] |

| Synonyms | Fmoc-Gly-Val Freidinger's lactam | [4] |

| CAS Number | 957507-85-6 | [5] |

| Molecular Formula | C₂₄H₂₆N₂O₅ | [5] |

| Molecular Weight | 422.47 g/mol | [5] |

Below is a diagram illustrating the chemical structure with key proton and carbon environments labeled for correlation with NMR data.

Caption: Structure of N-Fmoc-Freidinger's Lactam with key substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. For Fmoc-Freidinger's lactam, ¹H and ¹³C NMR are essential to confirm the covalent structure, verify the presence of all constituent parts (Fmoc, lactam, valine), and assess isomeric purity.

Causality and Experimental Design

The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it effectively solubilizes the compound and keeps the amide and carboxylic acid protons from exchanging too rapidly, allowing for their observation. Chloroform-d (CDCl₃) can also be used, but may require a small amount of methanol-d₄ to be added for complete dissolution.[9] A spectrometer operating at 400 MHz or higher is recommended for adequate signal dispersion, particularly in the aromatic region.

Standard Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of N-Fmoc-Freidinger's lactam and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectroscopic Data

The following tables summarize the expected chemical shifts based on the known structure and data from analogous Fmoc-protected amino acids and lactam-containing compounds.[4][9]

Table 1: Expected ¹H NMR Data (in DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| COOH (Val) | ~12.0 - 13.0 | br s | 1H | Broad, exchangeable with D₂O. |

| NH (Amide) | ~8.0 - 8.5 | d | 1H | Coupling to C3-H. |

| Aromatic (Fmoc) | 7.30 - 7.90 | m | 8H | Complex multiplet from fluorenyl rings. |

| Fmoc-CH, CH₂ | 4.20 - 4.50 | m | 3H | Characteristic signals for the Fmoc group. |

| Cα-H (Val) | ~4.0 - 4.3 | d | 1H | Coupled to Cβ-H. |

| C3-H (Lactam) | ~4.0 - 4.3 | m | 1H | |

| C5-H₂ (Lactam) | ~3.2 - 3.6 | m | 2H | Diastereotopic protons. |

| C4-H₂ (Lactam) | ~2.0 - 2.5 | m | 2H | |

| Cβ-H (Val) | ~1.9 - 2.2 | m | 1H |

| Cγ-CH₃ (Val) | ~0.8 - 1.0 | d, d | 6H | Two doublets for the isopropyl group. |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | ~173 - 176 | Valine carboxylic acid. |

| C=O (Lactam) | ~170 - 173 | Lactam amide carbonyl. |

| C=O (Fmoc) | ~156 | Urethane carbonyl. |

| Aromatic (Fmoc) | 120 - 145 | Multiple signals for fluorenyl carbons. |

| Cα (Val) | ~58 - 62 | |

| Fmoc-CH | ~66 | |

| C3 (Lactam) | ~50 - 55 | |

| C5 (Lactam) | ~45 - 50 | |

| Fmoc-CH₂ | ~47 | |

| Cβ (Val) | ~30 - 33 | |

| C4 (Lactam) | ~28 - 32 |

| Cγ (Val) | ~18 - 20 | Two signals for the isopropyl methyls. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing orthogonal validation to NMR data. The key is to identify the various carbonyl stretching frequencies, which are sensitive to their chemical environment.

Causality and Experimental Design

The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared. The diagnostic region for this molecule is 1500-1800 cm⁻¹, where the C=O stretching vibrations appear. The presence of multiple, distinct carbonyl peaks is a hallmark of the compound's structure.

Standard Experimental Protocol: FTIR-ATR

-

Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid N-Fmoc-Freidinger's lactam powder onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Expected Spectroscopic Data

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Medium | Broad signal from H-bonding. |

| N-H Stretch (Amide) | ~3300 | Medium | |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Carboxylic Acid) | ~1730 - 1750 | Strong | |

| C=O Stretch (Fmoc Urethane) | ~1710 - 1730 | Strong | |

| C=O Stretch (γ-Lactam) | ~1680 - 1700 | Strong | Lower frequency due to ring strain and amide resonance.[10] |

| N-H Bend (Amide II) | ~1540 | Medium | |

The separation of the three distinct carbonyl peaks provides strong evidence for the integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Tandem MS (MS/MS) can further be used to confirm the structure through characteristic fragmentation patterns.

Causality and Experimental Design

Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation.[5] High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial to confirm the elemental formula to within a few parts per million (ppm).

Standard Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition (Positive Ion Mode): Acquire the mass spectrum in positive ion mode. The expected exact mass for [C₂₄H₂₆N₂O₅+H]⁺ is 423.1914.

-

Tandem MS (Optional): Isolate the [M+H]⁺ parent ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment spectrum.

-

Data Analysis: Compare the measured m/z of the molecular ion with the theoretical value. Analyze the fragmentation pattern to confirm connectivity.

Expected Spectroscopic Data

Table 4: Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Notes |

|---|---|---|

| [M+H]⁺ | 423.1914 | Protonated molecule. |

| [M+Na]⁺ | 445.1733 | Sodiated adduct, often observed. |

| [M+H - H₂O]⁺ | 405.1809 | Loss of water from the carboxylic acid. |

| [M+H - C₁₅H₁₂O₂]⁺ | 201.0921 | Characteristic loss of the Fmoc group (as dibenzofulvene + CO₂), leaving the protonated lactam dipeptide.[5] |

The experimental workflow for comprehensive characterization is summarized below.

Caption: Workflow for the spectroscopic characterization of Fmoc-Freidinger's Lactam.

Circular Dichroism (CD) Spectroscopy

While NMR, IR, and MS confirm the chemical structure, CD spectroscopy provides unique insight into the molecule's three-dimensional conformation in solution. Because the Freidinger lactam is designed to induce a specific turn, CD is the self-validating system to confirm that this conformational constraint has been successfully engineered.

Causality and Experimental Design

The CD spectrum of a peptide is dominated by signals from the amide chromophores in the far-UV region (190-250 nm) and aromatic chromophores (the Fmoc group) in the near-UV region (250-320 nm).[11] The constrained turn structure imposed by the lactam ring is expected to produce a distinct CD signature compared to a flexible linear dipeptide. The choice of solvent is critical; solvents like trifluoroethanol (TFE) are known to promote secondary structure and can be used to amplify conformational propensities.[11]

Standard Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound. Dilute it to a final concentration of approximately 0.1-0.2 mg/mL in the desired solvent (e.g., methanol, TFE, or an aqueous buffer).

-

Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize solvent absorbance in the far-UV.

-

Acquisition: Record the CD spectrum from ~320 nm to 190 nm. A solvent blank spectrum must be recorded under identical conditions.

-

Data Processing: Subtract the solvent blank spectrum from the sample spectrum. The data is typically reported in units of molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

Expected Spectroscopic Data

-

Near-UV Region (250-320 nm): Strong signals are expected due to the chiral environment of the Fmoc group. These are typically characterized by multiple positive and/or negative bands corresponding to the electronic transitions of the fluorenyl moiety.

-

Far-UV Region (190-250 nm): The spectrum will be a composite of the lactam amide and the urethane amide contributions. A distinct signature indicative of a β-turn-like structure is expected. This may manifest as a negative band around 220 nm and a positive band near 200 nm, differing significantly from the spectrum of an unstructured peptide.[13]

The observation of a well-defined, non-zero CD spectrum is the definitive proof that the lactam is serving its purpose as a conformational constraint.

References

-

Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104–109. [Link]

-

Woody, R. W., & Sreerama, N. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. Molecules, 26(2), 367. [Link]

-

ResearchGate. Circular dichroism spectra of constrained peptides. [Link]

-

Suresh Babu, V. V., & Ananda, K. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Journal of Mass Spectrometry, 46(9), 938-945. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

Robl, J. A., Cimarusti, M. P., Simpkins, L. M., et al. (1994). Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams. Journal of the American Chemical Society, 116(6), 2348–2355. [Link]

-

Tourwé, D., & Van Binst, G. (2000). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 7(9), 937-962. [Link]

-

SciSpace. Protected lactam-bridged dipeptides for use as conformational constraints in peptides (1981). [Link]

-

Castelletto, V., et al. (2011). Circular dichroism spectra of Fmoc-RGD and Fmoc-GRD tripeptides. Soft Matter, 7(23), 11372-11379. [Link]

-

ResearchGate. FTIR study of five complex β-lactam molecules. [Link]

-

Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 621-631. [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

Kadhim, Z. Y., & Magtoof, M. S. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. European Chemical Bulletin, 4(3), 121-127. [Link]

-

Zhang, Z., et al. (2020). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 142(36), 15269–15275. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

-

Khattab, S. N., et al. (2012). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 18(2), 119-126. [Link]

-

Vishwanatha, T. M., et al. (2011). Synthesis of β-Lactam Peptidomimetics Through Ugi MCR: First Application of Chiral Nβ-Fmoc Amino Alkyl Isonitriles in MCRs. Synlett, 2011(15), 2168-2172. [Link]

-

ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. [Link]

-

Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3364–3370. [Link]

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protected lactam-bridged dipeptides for use as conformational constraints in peptides (1982) | Roger M. Freidinger | 247 Citations [scispace.com]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fmoc-L-Val-OH | Matrix Innovation [matrix-innovation.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Freidinger's Lactam

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Conformational Constraint with Freidinger's Lactam

In the landscape of peptide-based drug discovery, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity.[1] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational rigidity, thereby locking the peptide into its bioactive conformation.[2][3] One of the most elegant and effective approaches is the incorporation of a Freidinger's lactam.[4][5]

Developed by Roger M. Freidinger and his team at Merck in the early 1980s, the Freidinger lactam is a γ-lactam-bridged dipeptide that serves as a potent inducer of a Type II' β-turn.[4] This structural motif is a common feature in the bioactive conformation of many peptides.[6] By constraining the peptide backbone, the Freidinger lactam can significantly enhance biological activity, increase selectivity for the target receptor, and improve resistance to enzymatic degradation.[1][6]

This guide provides a comprehensive overview and detailed protocols for the incorporation of Freidinger's lactams into peptides using modern Fmoc-based solid-phase peptide synthesis (SPPS). We will explore both a "classic" approach inspired by the original intramolecular alkylation strategy and a widely adopted, practical method involving side-chain to side-chain cyclization.

Core Concepts: The Chemistry of On-Resin Lactam Formation

The synthesis of a Freidinger's lactam within a peptide sequence on a solid support is achieved through an intramolecular cyclization reaction. The general principle involves the generation of a nucleophile and an electrophile within the same peptide chain, which then react to form the lactam ring. The "pseudo-dilution" effect of the solid support favors this intramolecular reaction over intermolecular oligomerization.

Two primary strategies for on-resin lactam formation will be detailed:

-

Intramolecular Alkylation of a Precursor Dipeptide: This method is analogous to the original Freidinger approach. It involves the synthesis of a linear peptide containing a dipeptide precursor with a nucleophilic amide nitrogen and an electrophilic side chain. A base is then used to deprotonate the amide, triggering an intramolecular nucleophilic substitution to form the γ-lactam. A common way to achieve this on-resin is by using a precursor that can be converted into an N-haloacetylated derivative for subsequent cyclization.[7][8]

-

Side-Chain to Side-Chain Lactamization: This is a more versatile and commonly practiced method in modern SPPS. It involves creating a lactam bridge between the side chains of two different amino acids within the peptide sequence. A typical pairing is a basic amino acid with a side-chain amine (e.g., Ornithine or Lysine) and an acidic amino acid with a side-chain carboxylic acid (e.g., Aspartic acid or Glutamic acid).[6] Orthogonally protected amino acids are used to selectively deprotect these side chains on the resin, followed by an amide bond formation to create the lactam bridge.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing a Freidinger's lactam via the side-chain to side-chain cyclization method.

Caption: Workflow for Fmoc-SPPS of a Freidinger's lactam-containing peptide.

Protocol 1: On-Resin Synthesis of a Freidinger's Lactam via Side-Chain to Side-Chain Cyclization (Orn-Asp)

This protocol details the widely used method of forming a lactam bridge between the side chains of L-Ornithine and L-Aspartic acid. The key is the use of orthogonal protecting groups, Mmt for the Ornithine side-chain amine and OAll for the Aspartic acid side-chain carboxyl group, which can be selectively removed on-resin without affecting other protecting groups.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Purity |

| Rink Amide Resin | Solid support for peptide amide | 100-200 mesh |

| Fmoc-L-Amino Acids | Building blocks for peptide synthesis | >99% |

| Fmoc-L-Orn(Mmt)-OH | Ornithine with orthogonal protection | >98% |

| Fmoc-L-Asp(OAll)-OH | Aspartic acid with orthogonal protection | >98% |

| HBTU/HATU | Coupling reagent | >99% |

| HOBt | Racemization suppressant | >99% |

| N,N-Diisopropylethylamine (DIEA) | Base for coupling and neutralization | Peptide synthesis grade |